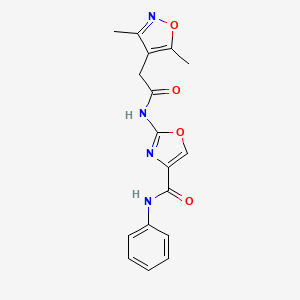

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-phenyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-10-13(11(2)25-21-10)8-15(22)20-17-19-14(9-24-17)16(23)18-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZQCUPRCBLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and its therapeutic implications.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 318.34 g/mol. The structural complexity includes an isoxazole ring, which is known for its diverse biological activities.

Research indicates that the compound may exhibit biological activity through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, particularly ceramidases. These enzymes play crucial roles in sphingolipid metabolism, which is significant for cell signaling and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, specifically against Mycobacterium tuberculosis strains. Its structure allows it to evade efflux mechanisms common in resistant strains .

Table 1: Summary of Biological Activities

Case Studies

- Ceramidase Inhibition : A study explored the structure-activity relationship (SAR) of various oxazole derivatives, including the target compound. The results demonstrated that modifications to the isoxazole ring significantly affected inhibitory potency against human alkaline ceramidase (hAC). The compound exhibited an IC50 value of approximately 0.025 μM, indicating strong inhibitory activity compared to other derivatives tested .

- Antitubercular Activity : Another investigation focused on the compound's efficacy against drug-resistant strains of Mycobacterium tuberculosis. The study reported that the compound maintained activity against both replicating and non-replicating bacteria, with MIC values indicating effective inhibition at low concentrations .

Research Findings

- Pharmacokinetics : The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics in vivo. Studies indicate a plasma half-life conducive for therapeutic applications .

- Toxicology Profile : Initial toxicity assessments reveal a promising safety profile with minimal adverse effects at therapeutic doses, making it a candidate for further development in clinical settings .

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential as an anticancer agent, particularly targeting the bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression. Recent studies have shown that derivatives of this compound can act as PROTAC (proteolysis-targeting chimeras) that degrade BRD4, a key player in oncogenic transcriptional regulation. This mechanism can potentially reduce tumor growth and overcome resistance to traditional therapies .

Antitubercular Activity

Research has indicated that compounds with similar isoxazole structures exhibit antitubercular properties. The design of novel derivatives based on the structure of 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide has led to the identification of candidates that show activity against multidrug-resistant strains of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have provided insights into modifications that enhance efficacy against resistant strains .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Research into isoxazole derivatives indicates potential benefits in neurodegenerative diseases, possibly through modulation of inflammatory pathways or inhibition of neurotoxic agents. Further investigation is necessary to elucidate the specific mechanisms involved .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of isoxazole and oxazole rings, which distinguishes it from other heterocyclic analogs. Below is a comparative analysis with compounds from the provided evidence and other related structures:

Critical Observations

Heterocyclic Diversity: Unlike the thiazole- and β-lactam-containing analogs in the evidence, the target compound’s isoxazole-oxazole framework may confer distinct electronic and steric properties.

Linker Flexibility : The acetamido linker in the target compound provides conformational flexibility compared to the rigid β-lactam or ureido linkers in PF 43(1) compounds, which could influence pharmacokinetic properties like solubility and membrane permeability.

Substituent Effects : The 3,5-dimethylisoxazole group may enhance metabolic stability compared to the hydroperoxypropan-2-yl group in ’s thiazole derivatives, which are prone to oxidative degradation .

Research Findings and Hypothetical Data

Hypothetical Physicochemical Properties

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH₂OH·HCl, AcOH, 80°C, 6h | 75–85 | >90% |

| 2 | EDCl, HOBt, DMF, RT, 12h | 60–70 | >85% |

| 3 | DCC, DMAP, CH₂Cl₂, 0°C→RT, 24h | 50–60 | >80% |

Advanced: How can computational methods optimize regioselectivity in nucleophilic reactions involving this compound?

Methodological Answer:

Regioselectivity challenges arise due to competing reactive sites (e.g., oxazole C2 vs. C5 positions). Computational strategies include:

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways to identify thermodynamically favored products .

- Molecular Orbital Analysis : Use Fukui indices to predict nucleophilic/electrophilic sites .

- Reaction Path Sampling : Employ algorithms like Nudged Elastic Band (NEB) to map transition states and optimize reaction conditions .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

Critical techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxazole C4-carboxamide vs. C2-acetamido) .

- IR Spectroscopy : Validate carbonyl stretches (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

Discrepancies may arise from assay conditions or target specificity. Mitigation strategies:

- Dose-Response Repetition : Conduct triplicate experiments with standardized cell lines (e.g., HEK293 vs. HeLa) .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to assess binding pose consistency .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal lattice formation .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for >95% purity .

Advanced: How to design experiments for elucidating the mechanism of action in enzymatic inhibition?

Methodological Answer:

Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters .

X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinases) to identify binding motifs .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the oxazole ring .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamido group .

- Solvent Choice : Dissolve in DMSO-d6 for NMR stability; avoid protic solvents (e.g., MeOH) .

Advanced: How can reaction engineering improve scalability of the synthesis?

Methodological Answer:

- Flow Chemistry : Optimize residence time and mixing efficiency for exothermic steps (e.g., cyclocondensation) .

- Membrane Separation : Implement nanofiltration to recover catalysts (e.g., Pd-based) and reduce waste .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust parameters dynamically .

Basic: What analytical methods confirm the absence of synthetic byproducts?

Methodological Answer:

- TLC Monitoring : Use UV-active stains (e.g., ninhydrin) to detect residual amines .

- ¹H NMR Integration : Compare peak ratios (e.g., aromatic protons vs. methyl groups) .

- LC-MS/MS : Detect trace impurities (<0.1%) with MRM transitions .

Advanced: How to address discrepancies in computational vs. experimental solubility data?

Methodological Answer:

COSMO-RS Simulations : Refine solvation models by incorporating explicit solvent clusters .

Hansen Solubility Parameters : Experimentally determine HSPs via turbidimetry and compare with predictions .

Polymorph Screening : Identify metastable crystalline forms with altered solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.